![molecular formula C20H19N3O2S2 B2875289 3-cyclopropyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326875-40-4](/img/structure/B2875289.png)
3-cyclopropyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative. Thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring fused with a thiophene ring . The compound also contains a cyclopropyl group, a sulfanyl group, and a 2-oxopyrrolidin-1-yl group. Heterocyclic compounds like this one offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
The compound has shown promise in the field of antibacterial research. It exhibits good antibacterial activity against gram-positive standard and resistant strains . This suggests its potential use in developing new antibacterial agents, especially in the fight against drug-resistant bacteria.
Synthesis of Fluoroquinolone Derivatives
Another significant application is in the synthesis of new fluoroquinolone derivatives . These derivatives are crucial in the pharmaceutical industry for creating antibiotics with a broad spectrum of activity against both gram-positive and gram-negative bacteria.
Gram-Positive Activity Enhancement
The compound’s structure allows for modifications that have been found to increase activity against gram-positive bacteria . This could lead to the development of more effective treatments for infections caused by these types of bacteria.
Research on Drug Resistance
The compound’s effectiveness against resistant strains of bacteria makes it an important tool in research on drug resistance . Understanding how this compound works can help scientists design drugs that can overcome resistance mechanisms in bacteria.
Development of Synthetic Antibacterial Agents
The compound’s antibacterial properties make it a candidate for the development of synthetic antibacterial agents . These agents are needed to address the growing concern of antibiotic resistance.
Investigation of Halogenated Aniline Derivatives
Research involving the compound has led to further investigation into halogenated aniline derivatives . These derivatives are important for their potential antibacterial properties and their role in the development of new antibacterial drugs.
Chemotherapeutic Efficiency
The compound’s derivatives have shown interesting antibacterial activity, which is essential for their chemotherapeutic efficiency . This opens up possibilities for their use in treating life-threatening infections caused by pathogenic bacteria.
Modification of Antibacterial Spectrum
The ability to modify the compound to affect the antibacterial spectrum is crucial. It allows for the tailoring of antibacterial agents to target specific bacteria more effectively .
Eigenschaften
IUPAC Name |
3-cyclopropyl-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c24-17-2-1-10-22(17)14-5-3-13(4-6-14)12-27-20-21-16-9-11-26-18(16)19(25)23(20)15-7-8-15/h3-6,9,11,15H,1-2,7-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLHKIUDXRRLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CSC3=NC4=C(C(=O)N3C5CC5)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2875207.png)

![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2875210.png)
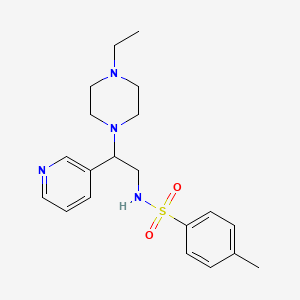
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2875212.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide](/img/structure/B2875214.png)
![8-ethoxy-3-(4-fluorophenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2875215.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide](/img/structure/B2875217.png)
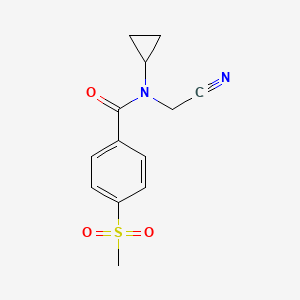
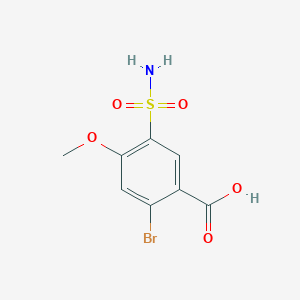
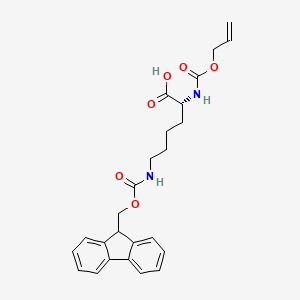
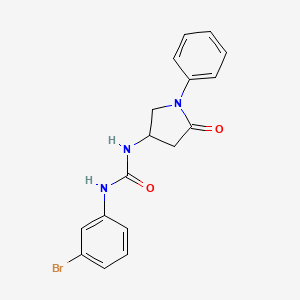

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2875227.png)